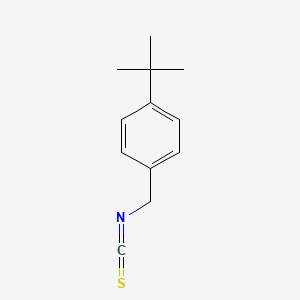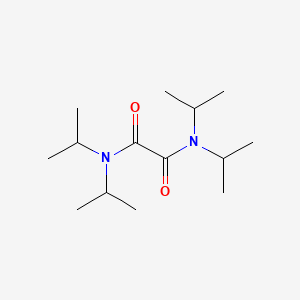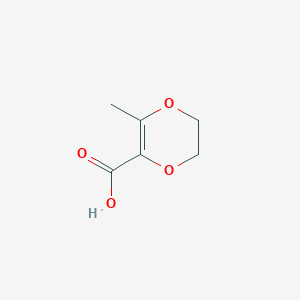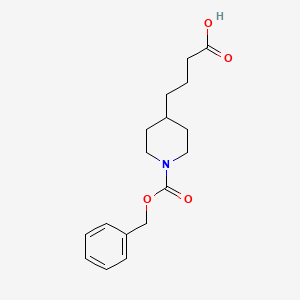
2,5-Bis(2-thienyl)-3,4-dinitrothiophene
説明
2,5-Bis(2-thienyl)-3,4-dinitrothiophene is likely a type of organic compound that contains thiophene and nitro groups. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .
Synthesis Analysis
While the exact synthesis process for 2,5-Bis(2-thienyl)-3,4-dinitrothiophene is not available, similar compounds such as 2,5-bis(2-thienyl)pyrrole have been synthesized through Pd-catalysed cross-coupling .科学的研究の応用
Synthetic Applications
- Synthetic Exploitation of Dinitrothiophene : The ring-opening of 3,4-dinitrothiophene, a related compound to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has been explored for synthesizing various organic compounds. For instance, the reaction of 3,4-dinitrothiophene with Grignard reagents leads to the formation of 1,4-disubstituted 2,3-dinitro-1,3-butadienes, offering novel access to a range of synthetic chemicals (Dell'erba, Mele, Novi, Petrillo, & Stagnaro, 1990).
Photochromic Materials and Optoelectronics
- Photochromism in Diarylethene Crystals : Compounds closely related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, like bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene, have been studied for their photochromic properties. These materials can change color upon irradiation with light, indicating potential applications in optoelectronics, such as optical memory media or full-color displays (Morimoto, Kobatake, & Irie, 2003).
Organic Semiconductors and Polymer Transistors
- Bi-thieno[3,4]pyrrole-4,6-dione Based Copolymers : Research into polymers containing units similar to 2,5-bis(2-thienyl)-3,4-dinitrothiophene has shown promise for applications in high-performance polymer transistors. These polymers, due to their unique electronic properties, could be utilized in various electronic devices (Zhang, Qiao, Xiong, Wu, Liu, Li, & Fang, 2018).
Magnetic Interaction and Photoswitching Units
- Photoswitching of Intramolecular Magnetic Interaction : Compounds structurally related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene have been used to demonstrate photoswitching of intramolecular magnetic interactions. Such materials have the potential to be used in advanced magnetic and optical devices (Tanifuji, Irie, & Matsuda, 2005).
Liquid-Crystalline Organic Semiconductors
- Novel Liquid-Crystalline Semiconductors : Similar thienyl-based compounds have been synthesized and demonstrated high field-effect mobilities and environmental stability, making them suitable for use in thin-film transistors and potentially in display technologies (Liu, Wu, Pan, Li, Gardner, Ong, & Zhu, 2009).
Electrochromic Materials
- **Electrochromic Conducting Polymers**: The electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, which are structurally related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has been explored for creating electrochromic conducting polymers. These materials exhibit stable conducting states and low redox switching potentials, suggesting their utility in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).
Photochromic Agents
- Synthesis of Substituted 1,2,4-Triazines : A novel method for synthesizing 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione, a compound related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has been developed for the preparation of photochromic 1,2,4-triazines. These compounds are being investigated for their potential use as photochromic agents (Ivanov, Lichitskii, Dudinov, Martynkin, & Krayushkin, 2001).
Optoelectronic and Data Storage Applications
- Three Bits Eight States Photochromic Recording : Another study on derivatives of 2,5-bis(2-thienyl)-3,4-dinitrothiophene has shown their application in photochromic recording, demonstrating the potential for use in multi-state data storage and optoelectronic devices. These materials can undergo color changes upon UV irradiation and can be bleached selectively with visible light (Uchida, Saito, Murakami, Kobayashi, Nakamura, & Irie, 2005).
Solar Cell Applications
- Alternative Materials for Hole Transporting Layers in Perovskite Solar Cells : Research on thiophene-based conjugated polymers, closely related to 2,5-bis(2-thienyl)-3,4-dinitrothiophene, has shown their effectiveness as hole transporting layers in perovskite solar cells, suggesting their potential as alternatives to traditional materials in solar cell technology (Peng, Huang, Gollavelli, & Hsu, 2017).
作用機序
Target of Action
It has been used in the synthesis of modified nucleosides based on thymidine . These modified nucleosides could potentially interact with various biological targets, including DNA and RNA.
Mode of Action
It’s known that the compound can be used in the synthesis of modified nucleosides . These nucleosides could potentially interact with their targets (such as DNA and RNA) and cause changes in their structure and function.
Biochemical Pathways
Given its use in the synthesis of modified nucleosides , it’s plausible that it could affect pathways involving nucleic acid metabolism.
Result of Action
Its use in the synthesis of modified nucleosides suggests that it could potentially alter the structure and function of nucleic acids .
Action Environment
A study suggests that the solvent used in the bromination of a similar compound, 2,5-bis(2-thienyl)pyrrole, plays an important role in tuning the selectivity of the reaction . This suggests that the action of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene could also be influenced by the environment in which it is used.
特性
IUPAC Name |
3,4-dinitro-2,5-dithiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S3/c15-13(16)9-10(14(17)18)12(8-4-2-6-20-8)21-11(9)7-3-1-5-19-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUQHNCFXOVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571563 | |
| Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(2-thienyl)-3,4-dinitrothiophene | |
CAS RN |
205170-72-5 | |
| Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)


![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)





